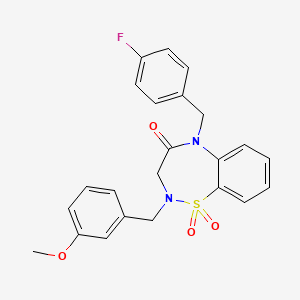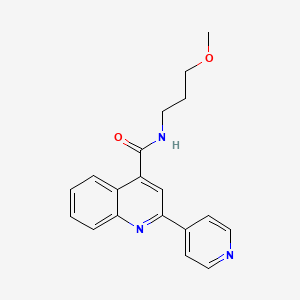![molecular formula C20H22Cl2N2O2S B11211980 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide](/img/structure/B11211980.png)
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the quinazolinone class, characterized by its bicyclic aromatic structure. Quinazolinones have gained attention due to their diverse medicinal properties, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . The compound’s full chemical name is quite a mouthful, so let’s break it down:
- 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
準備方法
The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, I can describe the general approach:
- Step 1: Synthesis of the Quinazolinone Core
- Start with 2-aminobenzoyl chloride.
- React it with 2-chloroacetyl chloride to form the quinazolinone core.
- Introduce the cyclopentyl group via acylation with cyclopentylamine.
化学反応の分析
- Reactions : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Halogenation reactions with chlorine or bromine.
- Major Products : The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding amine.
科学的研究の応用
- Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology : Explore its interactions with biological macromolecules (enzymes, receptors).
- Medicine : Assess its pharmacological properties (antimicrobial, anticancer).
- Industry : Consider its use in drug development or as a starting material for other derivatives.
作用機序
- Targets : Identify molecular targets (e.g., enzymes, receptors).
- Pathways : Investigate signaling pathways affected by the compound.
類似化合物との比較
- Uniqueness : Highlight its distinctive features compared to other quinazolinones.
- Similar Compounds : Explore related compounds, such as raltitrexed (Tomudex®) and other quinazolinone derivatives .
特性
分子式 |
C20H22Cl2N2O2S |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-12-18(25)24(13-17-6-3-11-27-17)19(14-7-9-15(22)10-8-14)20(26)23-16-4-1-2-5-16/h3,6-11,16,19H,1-2,4-5,12-13H2,(H,23,26) |
InChIキー |
HHACKPFXKXOFAP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B11211912.png)

![N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11211919.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
![1-(4-Fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B11211937.png)
![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11211946.png)
![7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211951.png)
![N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211958.png)

![ethyl 2-(2-((4-benzyl-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11211979.png)


